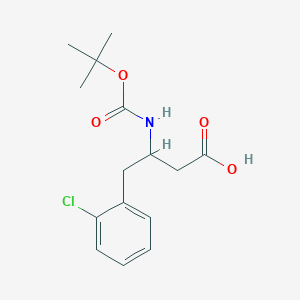![molecular formula C8H16Cl2O2 B12285420 1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane CAS No. 24997-21-5](/img/structure/B12285420.png)
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane is an organic compound with the molecular formula C8H16Cl2O2. It is a chlorinated ether, which means it contains both chlorine and ether functional groups.
Méthodes De Préparation
The synthesis of 1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane typically involves the reaction of 1,3-dichloropropane with ethylene glycol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by ethoxy groups. The reaction conditions usually involve heating the reactants under reflux and using a solvent such as toluene or dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, or alkoxides to form substituted products. The reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation: The ether groups in the compound can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would produce a carbonyl compound .
Applications De Recherche Scientifique
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane has several scientific research applications:
Chemical Synthesis: It serves as a reagent or intermediate in the synthesis of other chemical compounds.
Material Science: This compound could potentially be used in the synthesis of new materials, such as polymers and resins.
Environmental Science: Chlorinated compounds like this one are often studied for their potential impact on the environment, including pollution, degradation, and environmental impact studies.
Mécanisme D'action
The mechanism by which 1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane exerts its effects depends on the specific application. In chemical synthesis, it acts as a reagent that undergoes nucleophilic substitution, oxidation, or reduction reactions. The molecular targets and pathways involved would vary based on the reaction conditions and the specific reagents used .
Comparaison Avec Des Composés Similaires
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane can be compared with other similar compounds, such as:
1-Chloro-3-methoxypropane: This compound has a similar structure but with a methoxy group instead of the chloropropoxy group.
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane: This compound has an additional methoxy group, making it more hydrophilic and potentially altering its reactivity.
1,2-Dichloroethane: A simpler chlorinated compound used as a solvent and in the production of vinyl chloride.
The uniqueness of this compound lies in its specific combination of chlorinated and ether functional groups, which provide distinct reactivity and applications in various fields .
Propriétés
Numéro CAS |
24997-21-5 |
|---|---|
Formule moléculaire |
C8H16Cl2O2 |
Poids moléculaire |
215.11 g/mol |
Nom IUPAC |
1-chloro-3-[2-(3-chloropropoxy)ethoxy]propane |
InChI |
InChI=1S/C8H16Cl2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-8H2 |
Clé InChI |
YYPIXVKDWBPXQY-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


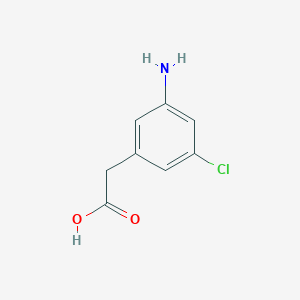
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)

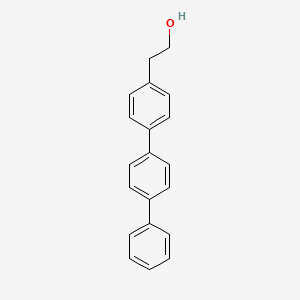
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
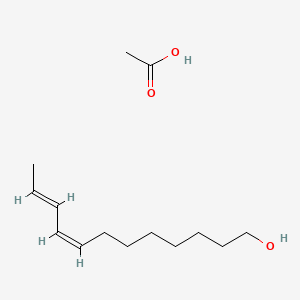
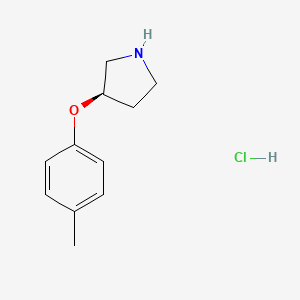
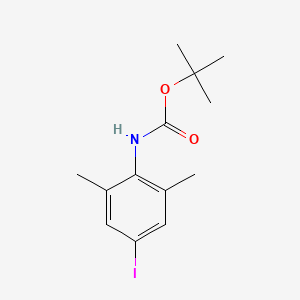
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
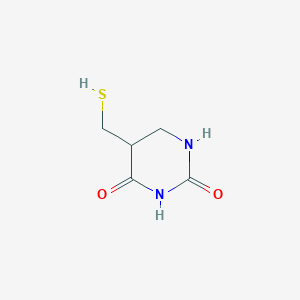

![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
